molecular formula C14H16N4O4 B11693408 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide

Cat. No.: B11693408
M. Wt: 304.30 g/mol
InChI Key: ZQHQGKUKONJGIO-OVCLIPMQSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide is a chemical compound with the molecular formula C14H16N4O4 . This compound is characterized by the presence of a dimethoxyphenyl group and a pyrazolyl group, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and hydroxy groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

InChI

InChI=1S/C14H16N4O4/c1-21-11-5-3-4-9(14(11)22-2)8-15-17-12(19)6-10-7-13(20)18-16-10/h3-5,7-8H,6H2,1-2H3,(H,17,19)(H2,16,18,20)/b15-8+

InChI Key

ZQHQGKUKONJGIO-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CC2=CC(=O)NN2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CC2=CC(=O)NN2

Origin of Product

United States

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